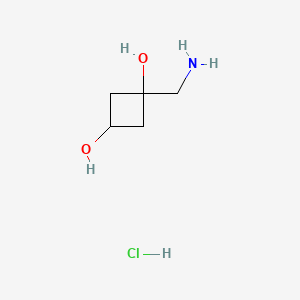

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride

CAS No.: 2839128-58-2

Cat. No.: VC12009607

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2839128-58-2 |

|---|---|

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | 1-(aminomethyl)cyclobutane-1,3-diol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2.ClH/c6-3-5(8)1-4(7)2-5;/h4,7-8H,1-3,6H2;1H |

| Standard InChI Key | MUNJBMADMUJRHW-UHFFFAOYSA-N |

| SMILES | C1C(CC1(CN)O)O.Cl |

| Canonical SMILES | C1C(CC1(CN)O)O.Cl |

Introduction

Overview of the Compound

(1S,3S)-1-(Aminomethyl)cyclobutane-1,3-diol hydrochloride is a chemical compound characterized by a cyclobutane backbone with hydroxyl groups at the 1st and 3rd positions, an aminomethyl group at the 1st position, and a hydrochloride salt form. Its stereochemistry is defined as (1S,3S), indicating specific spatial configurations of its substituents.

-

Molecular Formula: C5H11NO2·HCl

-

Molecular Weight: Approximately 153.61 g/mol (excluding the hydrochloride component).

-

Structure: The compound features a cyclobutane ring with two hydroxyl groups and an aminomethyl substituent, stabilized by the addition of hydrochloric acid to form a salt.

Structural Features

The compound's structure provides unique properties:

-

Cyclobutane Ring: A four-membered ring that introduces strain due to its non-planarity.

-

Hydroxyl Groups: Contribute to hydrogen bonding and hydrophilicity.

-

Aminomethyl Group: Adds basicity and potential for further derivatization.

-

Hydrochloride Salt: Enhances solubility in water and stability in solid form.

Applications and Relevance

While specific applications for this compound are not directly documented in available sources, similar structures have been explored for:

-

Pharmaceutical Development: Cyclobutane derivatives are often used in antiviral, antibacterial, and anticancer research due to their rigid frameworks.

-

Chemical Synthesis: The aminomethyl group allows for functionalization, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of (1S,3S)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride typically involves:

-

Cyclobutane Formation: Starting from precursors like cyclobutanone or other cyclobutane derivatives.

-

Functional Group Introduction:

-

Aminomethylation via reductive amination or other methods.

-

Hydroxylation using selective oxidizing agents.

-

-

Salt Formation: Reaction with hydrochloric acid to yield the stable hydrochloride form.

Biological Activity

Although specific biological activities for this compound are not detailed in available sources, its structural features suggest potential roles:

-

Hydrophilicity from hydroxyl groups may enhance bioavailability.

-

Aminomethyl Group could interact with biological targets such as enzymes or receptors.

Limitations and Challenges

-

Synthetic Complexity: The stereoselective synthesis of (1S,3S) isomers can be challenging.

-

Limited Data: There is a lack of comprehensive studies on this compound's pharmacological or industrial applications.

Research Outlook

Future research directions could include:

-

Investigating its potential as a pharmaceutical intermediate.

-

Exploring its reactivity in organic synthesis for creating complex molecules.

-

Assessing its biological activity through computational docking or experimental assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume